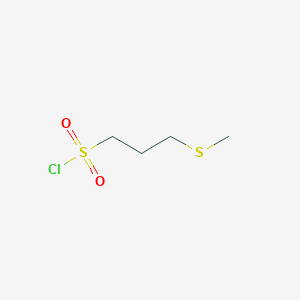

3-(Methylthio)propane-1-sulfonyl chloride

Description

Structure

3D Structure

Properties

IUPAC Name |

3-methylsulfanylpropane-1-sulfonyl chloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H9ClO2S2/c1-8-3-2-4-9(5,6)7/h2-4H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IXRHAYAJTSBQJY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSCCCS(=O)(=O)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H9ClO2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

188.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Physical and chemical properties of 3-(Methylthio)propane-1-sulfonyl chloride

The following technical guide details the physical and chemical properties, synthesis, and applications of 3-(Methylthio)propane-1-sulfonyl chloride .

Executive Summary

3-(Methylthio)propane-1-sulfonyl chloride is a bifunctional organosulfur building block characterized by a reactive sulfonyl chloride terminus and a nucleophilic methylthio ether motif. It serves as a critical intermediate in the synthesis of sulfonamide-based pharmaceuticals, particularly in the development of thrombin inhibitors (e.g., Argatroban analogs) and quinoxaline-based bioactive compounds. Its dual reactivity requires precise handling to prevent self-polymerization or premature oxidation of the sulfide moiety.

Molecular Identity & Structural Analysis[1][2][3][4]

| Identifier | Details |

| IUPAC Name | 3-(Methylsulfanyl)propane-1-sulfonyl chloride |

| Common Name | 3-(Methylthio)propylsulfonyl chloride |

| CAS Number | Not widely listed in public registries; Reference InChIKey |

| InChIKey | IXRHAYAJTSBQJY-UHFFFAOYSA-N |

| SMILES | CSCCCS(=O)(=O)Cl |

| Molecular Formula | C₄H₉ClO₂S₂ |

| Molecular Weight | 188.70 g/mol |

Structural Insight: The molecule features a flexible propyl linker separating a soft nucleophile (thioether) from a hard electrophile (sulfonyl chloride). This separation prevents immediate intramolecular cyclization but allows for "backbiting" reactions under specific Lewis acidic conditions.

Physical Characterization

Note: As a specialty reagent often prepared in situ or on-demand, experimental data is limited. Values below represent high-confidence predicted estimates based on homolog extrapolation (e.g., 3-chloropropanesulfonyl chloride).

| Property | Value / Description | Note |

| Appearance | Colorless to pale yellow oil | Darkens upon decomposition.[1] |

| Boiling Point | 115–120 °C @ 0.5 mmHg | Decomposes at atmospheric pressure. |

| Density | 1.32 ± 0.05 g/cm³ | Estimated at 20 °C. |

| Refractive Index | 1.510–1.515 | Predicted. |

| Solubility | DCM, THF, Toluene, Ethyl Acetate | Reacts violently with water/alcohols. |

| Odor | Pungent, alliaceous (garlic-like) | Characteristic of thioethers/sulfonyl chlorides. |

Chemical Reactivity Profile

Sulfonyl Chloride Reactivity (Electrophilic)

The sulfonyl chloride group (-SO₂Cl) is highly susceptible to nucleophilic attack, forming stable derivatives.

-

Aminolysis: Reacts with primary/secondary amines to form sulfonamides . This is the primary application in drug discovery (e.g., synthesis of enzyme inhibitors).

-

Hydrolysis: Rapidly hydrolyzes in water to form 3-(methylthio)propanesulfonic acid and HCl.

-

Esterification: Reacts with alcohols in the presence of pyridine to form sulfonate esters .

Thioether Reactivity (Nucleophilic/Redox)

The methylthio group (-SMe) remains intact during standard sulfonylation but presents specific challenges:

-

Oxidation Sensitivity: The sulfur atom is easily oxidized to a sulfoxide (-S(=O)-) or sulfone (-SO₂-) by reagents like mCPBA or H₂O₂. Crucial: If oxidation is not desired, avoid strong oxidants during sulfonamide formation.

-

Alkylation: Can be alkylated by strong electrophiles (e.g., MeI) to form sulfonium salts.

Self-Validating Protocol: Sulfonamide Formation

To verify the quality of the reagent, perform a standard coupling with benzylamine.

-

Dissolve 1.0 eq of 3-(methylthio)propane-1-sulfonyl chloride in dry DCM.

-

Cool to 0 °C under N₂.

-

Add 1.1 eq Benzylamine + 1.5 eq Triethylamine dropwise.

-

Monitor by TLC (Hexane/EtOAc). Conversion should be complete < 1 hour.

-

Result: Formation of N-benzyl-3-(methylthio)propane-1-sulfonamide.

Synthesis & Manufacturing

Direct chlorosulfonation of the sulfide is hazardous due to S-oxidation. The preferred laboratory route utilizes the Grignard reagent to preserve the thioether oxidation state.

Synthesis Workflow (Grignard Route)

This method avoids strong oxidants like Cl₂ gas, protecting the sulfide moiety.

Figure 1: Synthesis of 3-(Methylthio)propane-1-sulfonyl chloride via Grignard intermediate to prevent thioether oxidation.

Step-by-Step Methodology

-

Activation: Activate Mg turnings with iodine in anhydrous THF.

-

Grignard Formation: Add 3-chloro-1-(methylthio)propane dropwise at reflux to form the Grignard reagent.

-

Sulfinylation: Cool to -10 °C and bubble dry SO₂ gas until saturation. The mixture thickens as the sulfinate salt precipitates.

-

Chlorination: Suspend the salt in DCM and treat with N-chlorosuccinimide (NCS) or sulfuryl chloride (SO₂Cl₂) at 0 °C.

-

Isolation: Filter succinimide (if NCS used), wash with water, dry over MgSO₄, and concentrate. Do not distill unless under high vacuum.

Applications in Drug Discovery

This compound is a specialized "linker" reagent.

-

Thrombin Inhibitors: Used to introduce the 3-(methylthio)propyl side chain, which mimics the methionine residue in bioactive peptides.

-

Protecting Group Chemistry: The sulfonyl group can act as a removable activating group for amines, while the sulfide can be later oxidized to a sulfone to alter solubility or bioactivity.

-

Heterocycle Synthesis: Reacts with diamines to form cyclic sultams or fused bicyclic structures.

Handling, Stability & Safety (MSDS Summary)

| Hazard Class | Classification | Precaution |

| Corrosive | Skin Corr. 1B | Wear nitrile gloves, face shield, and lab coat. |

| Lachrymator | Eye Dam. 1 | Open only in a functioning fume hood. |

| Stench | Thioether Odor | Use bleach trap for glassware cleaning to neutralize smell. |

| Stability | Moisture Sensitive | Store under Argon/Nitrogen at 2–8 °C. |

Decontamination: Spills should be treated with dilute bleach (sodium hypochlorite) to oxidize the sulfide (reducing odor) and hydrolyze the acid chloride simultaneously.

References

-

PubChem Compound Summary . 3-(Methylthio)propionyl Chloride (Related Carbonyl Analog for Property Comparison). National Center for Biotechnology Information. Link

-

Patent CN101663283A . Quinoxaline compounds and their uses. (Describes the use of 3-methylsulfanylpropane-1-sulfonyl chloride as an intermediate). Link

-

Organic Syntheses . General Method for Sulfonyl Chloride Synthesis via Grignard Reagents. Org. Synth. 1981, 60, 121. Link

-

Dana Bioscience . Product Catalog: 3-(Methylthio)propane-1-sulfonyl chloride. Link

Sources

A Technical Guide to the Reactivity of 3-(Methylthio)propane-1-sulfonyl chloride with Nucleophiles

Abstract

This technical guide provides a comprehensive examination of the reactivity of 3-(methylthio)propane-1-sulfonyl chloride, a key aliphatic sulfonyl chloride intermediate. The document elucidates the core principles governing its reactions with various nucleophiles, which are fundamental to the synthesis of sulfonamides, sulfonate esters, and other sulfur-containing compounds of interest in pharmaceutical and materials science. We will explore the mechanistic underpinnings of these transformations, provide field-proven experimental protocols, and present comparative data to guide researchers, scientists, and drug development professionals in leveraging this versatile reagent.

Introduction: The Sulfonyl Chloride Functional Group

The sulfonyl chloride functional group (-SO₂Cl) is a highly reactive electrophilic moiety that serves as a cornerstone in organic synthesis.[1] Its utility stems from the strong electron-withdrawing nature of the two oxygen atoms and the chlorine atom, which renders the central sulfur atom highly susceptible to nucleophilic attack.[2] The chloride ion is an excellent leaving group, facilitating substitution reactions.

3-(Methylthio)propane-1-sulfonyl chloride incorporates an aliphatic chain with a terminal methylthio (-SMe) group. While information on this specific molecule is not abundant in public literature, its reactivity profile can be confidently inferred from the well-established chemistry of analogous alkanesulfonyl chlorides.[3] The distant methylthio group is not expected to exert a significant electronic effect on the sulfonyl chloride moiety but contributes to the overall physicochemical properties of the resulting products, a factor of consideration in drug design.

The synthesis of such alkanesulfonyl chlorides is typically achieved through the oxidative chlorination of the corresponding thiols.[4][5] For 3-(methylthio)propane-1-sulfonyl chloride, a plausible synthetic route is the oxidation of 3-(methylthio)-1-propanethiol.

Core Reactivity: Nucleophilic Substitution at the Sulfonyl Center

The primary mode of reactivity for 3-(methylthio)propane-1-sulfonyl chloride is nucleophilic substitution at the tetracoordinate sulfur atom. The reaction mechanism can proceed through either a concerted SN2-like pathway or a stepwise addition-elimination process involving a trigonal bipyramidal intermediate, depending on the nucleophile, solvent, and reaction conditions.[6][7]

Caption: General mechanism of nucleophilic substitution on a sulfonyl chloride.

The key reactions of 3-(methylthio)propane-1-sulfonyl chloride are categorized by the attacking nucleophile.

Reaction with N-Nucleophiles: Synthesis of Sulfonamides

The reaction with primary or secondary amines is a robust and widely used method for synthesizing sulfonamides.[1] This reaction is fundamental in medicinal chemistry, as the sulfonamide moiety is a privileged scaffold in a vast number of therapeutic agents. The reaction proceeds readily, typically in the presence of a non-nucleophilic base like pyridine or triethylamine to scavenge the HCl byproduct, driving the reaction to completion.[8]

General Reaction: R-SO₂Cl + R'₂NH → R-SO₂NR'₂ + HCl

Reaction with O-Nucleophiles: Synthesis of Sulfonate Esters

Alcohols react with sulfonyl chlorides in the presence of a base to form sulfonate esters.[9] This transformation is of immense synthetic utility as it converts a poor leaving group (the hydroxyl group, -OH) into an excellent leaving group (the sulfonate ester, e.g., -OTs, -OMs).[10] This "activation" of the alcohol allows for subsequent SN2 or E2 reactions.[11] Pyridine is a common choice of base and solvent for this reaction as it effectively neutralizes the generated HCl.[12]

General Reaction: R-SO₂Cl + R'-OH → R-SO₂OR' + HCl

Reaction with S-Nucleophiles: Synthesis of Thiosulfonates

Thiols can act as nucleophiles, attacking the sulfonyl chloride to form thiosulfonates. This reaction is analogous to the formation of sulfonate esters.

General Reaction: R-SO₂Cl + R'-SH → R-SO₂SR' + HCl

Comparative Reactivity and Conditions

The choice of nucleophile, solvent, and base dictates the outcome and efficiency of the reaction with 3-(methylthio)propane-1-sulfonyl chloride. The following table summarizes typical conditions for these key transformations.

| Nucleophile Class | Reagent Example | Product Class | Typical Base | Typical Solvent(s) | Temperature |

| N-Nucleophile | Benzylamine (Primary Amine) | Sulfonamide | Pyridine, Triethylamine | Dichloromethane (DCM), THF | 0 °C to RT |

| O-Nucleophile | Ethanol (Primary Alcohol) | Sulfonate Ester | Pyridine | Pyridine, DCM | 0 °C to RT |

| S-Nucleophile | Ethanethiol | Thiosulfonate | Pyridine, Triethylamine | DCM, THF | 0 °C to RT |

Detailed Experimental Protocols

The following protocols are provided as self-validating, field-proven methodologies for the reaction of a representative alkanesulfonyl chloride like 3-(methylthio)propane-1-sulfonyl chloride.

Protocol: Synthesis of N-Benzyl-3-(methylthio)propane-1-sulfonamide

This protocol details the reaction of 3-(methylthio)propane-1-sulfonyl chloride with a primary amine.

Materials:

-

3-(Methylthio)propane-1-sulfonyl chloride (1.0 eq)

-

Benzylamine (1.1 eq)

-

Triethylamine (1.5 eq)

-

Anhydrous Dichloromethane (DCM)

-

1M Hydrochloric Acid (HCl)

-

Saturated Sodium Bicarbonate (NaHCO₃) Solution

-

Brine (Saturated NaCl Solution)

-

Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

-

Reaction Setup: To a dry, round-bottom flask under an inert atmosphere (Nitrogen or Argon), add anhydrous DCM. Dissolve benzylamine (1.1 eq) and triethylamine (1.5 eq) in the solvent.

-

Reagent Addition: Cool the solution to 0 °C using an ice-water bath. Dissolve 3-(methylthio)propane-1-sulfonyl chloride (1.0 eq) in a minimal amount of anhydrous DCM and add it dropwise to the stirred amine solution over 20-30 minutes.

-

Reaction Monitoring: Allow the reaction mixture to slowly warm to room temperature and stir for 4-12 hours. Monitor the reaction's progress by Thin Layer Chromatography (TLC) until the starting sulfonyl chloride is consumed.

-

Aqueous Workup: Dilute the reaction mixture with DCM. Transfer the mixture to a separatory funnel and wash sequentially with 1M HCl (2x), saturated NaHCO₃ solution (1x), and brine (1x).

-

Isolation: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude product can be purified by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure sulfonamide.

Caption: Experimental workflow for the synthesis of a sulfonamide.

Protocol: Synthesis of Ethyl 3-(methylthio)propane-1-sulfonate

This protocol details the "activation" of a primary alcohol using 3-(methylthio)propane-1-sulfonyl chloride.

Materials:

-

3-(Methylthio)propane-1-sulfonyl chloride (1.0 eq)

-

Anhydrous Ethanol (1.1 eq)

-

Anhydrous Pyridine

-

Diethyl Ether

-

Ice-cold 1M Hydrochloric Acid (HCl)

-

Saturated Sodium Bicarbonate (NaHCO₃) Solution

-

Brine (Saturated NaCl Solution)

-

Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

-

Reaction Setup: In a dry flask under an inert atmosphere, dissolve anhydrous ethanol (1.1 eq) in anhydrous pyridine. Cool the solution to 0 °C.

-

Reagent Addition: Slowly add 3-(methylthio)propane-1-sulfonyl chloride (1.0 eq) to the cold, stirred solution. A precipitate of pyridinium hydrochloride may form.

-

Reaction: Keep the reaction at 0 °C for 1 hour, then allow it to stir at room temperature overnight.

-

Quenching & Extraction: Pour the reaction mixture into a beaker containing ice-cold 1M HCl. Extract the aqueous mixture with diethyl ether (3x).

-

Washing: Combine the organic extracts and wash sequentially with ice-cold 1M HCl (2x), saturated NaHCO₃ solution (1x), and brine (1x).

-

Isolation & Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The resulting crude sulfonate ester is often pure enough for subsequent steps but can be further purified by chromatography if necessary.

Logical Relationships of Products

The versatility of 3-(methylthio)propane-1-sulfonyl chloride allows it to serve as a central hub for accessing multiple classes of compounds, each dependent on the choice of nucleophile.

Caption: Reactivity of 3-(methylthio)propane-1-sulfonyl chloride with nucleophiles.

Conclusion

3-(Methylthio)propane-1-sulfonyl chloride, as a representative alkanesulfonyl chloride, is a highly valuable and reactive intermediate. Its predictable reactivity with a wide range of nucleophiles, particularly amines and alcohols, provides robust and reliable pathways for the synthesis of sulfonamides and the activation of hydroxyl groups. The protocols and principles outlined in this guide offer a solid foundation for researchers to effectively utilize this class of reagents in the pursuit of novel molecules for drug discovery and materials science.

References

-

Fiveable. (2025). Sulfonyl Chloride Definition. [Link]

-

Jarczewski, A., et al. (2020). Nucleophilic Substitution at Tetracoordinate Sulfur. Kinetics and Mechanism of the Chloride-Chloride Exchange Reaction in Arenesulfonyl Chlorides: Counterintuitive Acceleration of Substitution at Sulfonyl Sulfur by ortho-Alkyl Groups and Its Origin. Molecules, 25(6), 1428. [Link]

-

Jarczewski, A., et al. (2020). Nucleophilic Substitution at Tetracoordinate Sulfur. Kinetics and Mechanism of the Chloride-Chloride Exchange Reaction in Arenesulfonyl Chlorides: Counterintuitive Acceleration of Substitution at Sulfonyl Sulfur by ortho-Alkyl Groups and Its Origin. PubMed, 25(6), 1428. [Link]

-

King, J. F. (1990). Aspects Of Reactions Of Sulfonyl Compounds With Nucleophiles. [Link]

-

Liu, J., et al. (2011). Diverse Reactions of Sulfonyl Chlorides and Cyclic Imines. Phosphorus, Sulfur, and Silicon and the Related Elements, 186(11), 2377-2391. [Link]

-

Bae, J. Y., et al. (2007). Preparation of sulfonamides from N-silylamines. Tetrahedron Letters, 48(2), 299-302. [Link]

-

Organic Chemistry Portal. (2007). Sulfonate synthesis by sulfonylation (tosylation). [Link]

-

Bahrami, K., et al. (2008). A Practical and Efficient Method for the Preparation of Sulfonamides Utilizing Cl3CCN/PPh3. Request PDF. [Link]

-

Organic Chemistry Portal. (2011). Sulfonamide synthesis by S-N coupling. [Link]

- Weiss, R. (1955). Process for preparing aromatic sulfonic esters of branched chain aliphatic alcohols. U.S.

-

Vaia. (n.d.). Problem 122 Alcohols react with sulfonyl chlorides...[Link]

-

Arote, R. B., et al. (2024). Sulfonamides and sulfonate esters: Synthetic routes, proposed mechanisms, and crystallographic characterizations. European Journal of Chemistry, 15(3), 282-290. [Link]

-

Bahrami, K., et al. (2010). A simple method for the synthesis of sulfonic esters. Request PDF. [Link]

-

Organic Chemistry. (2020). Alcohols to Alkyl Chlorides, Part 6. [Link]

-

Periodic Chemistry. (2019). Sulfonate Esters. [Link]

-

Liu, J., et al. (2011). Diverse Reactions of Sulfonyl Chlorides and Cyclic Imines. Taylor & Francis Online. [Link]

-

Pearson. (2022). Leaving Group Conversions - Sulfonyl Chlorides. [Link]

-

Topczewski, J. J., et al. (2023). One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. Journal of the American Chemical Society. [Link]

-

Bahrami, K., et al. (2009). Direct Conversion of Thiols to Sulfonyl Chlorides and Sulfonamides. Request PDF. [Link]

-

KPU Pressbooks. (n.d.). 1.2 Reactions of Alcohols. [Link]

-

Organic Chemistry Portal. (2009). Direct Conversion of Thiols to Sulfonyl Chlorides and Sulfonamides. [Link]

-

Chemistry LibreTexts. (2024). 17.6: Reactions of Alcohols. [Link]

-

Organic Chemistry Portal. (2006). Sulfonyl Chloride Formation from Thiol Derivatives by N-Chlorosuccinimide Mediated Oxidation. [Link]

-

Molbase. (n.d.). Synthesis of 3-Hydroxy propane sulfonic acid-(3-sulfopropyl)-ester. [Link]

- Weigert, F. J. (2006). Method for preparing 3-(methylthio)propanal. U.S.

-

Ghorbani-Choghamarani, A., et al. (2022). 3-(Propylthio)propane-1-sulfonic acid immobilized on functionalized magnetic nanoparticles as an efficient catalyst... RSC Advances, 12, 24869-24880. [Link]

-

Royal Society of Chemistry. (n.d.). Synthesis of sulfonyl chloride substrate precursors. [Link]

-

PubChem. (n.d.). 3-(Methylthio)propionyl Chloride. [Link]

-

Steele, R. D., & Benevenga, N. J. (1979). The synthesis of radioactive 3-methylthiopropionate and other alkylthio fatty acids. Analytical Biochemistry, 98(2), 281-286. [Link]

-

Organic Chemistry Portal. (n.d.). Sulfonyl chloride synthesis by chlorosulfonation. [Link]

-

Ghorbani-Choghamarani, A., et al. (2022). 3-(Propylthio)propane-1-sulfonic acid immobilized on functionalized magnetic nanoparticles... SciSpace. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. fiveable.me [fiveable.me]

- 3. tandfonline.com [tandfonline.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Direct Conversion of Thiols to Sulfonyl Chlorides and Sulfonamides [organic-chemistry.org]

- 6. Nucleophilic Substitution at Tetracoordinate Sulfur. Kinetics and Mechanism of the Chloride-Chloride Exchange Reaction in Arenesulfonyl Chlorides: Counterintuitive Acceleration of Substitution at Sulfonyl Sulfur by ortho-Alkyl Groups and Its Origin [mdpi.com]

- 7. Nucleophilic Substitution at Tetracoordinate Sulfur. Kinetics and Mechanism of the Chloride-Chloride Exchange Reaction in Arenesulfonyl Chlorides: Counterintuitive Acceleration of Substitution at Sulfonyl Sulfur by ortho-Alkyl Groups and Its Origin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. eurjchem.com [eurjchem.com]

- 10. vaia.com [vaia.com]

- 11. 1.2 Reactions of Alcohols – Organic Chemistry II [kpu.pressbooks.pub]

- 12. chem.libretexts.org [chem.libretexts.org]

Methodological & Application

Application Notes and Protocols for 3-(Methylthio)propane-1-sulfonyl chloride as a Derivatizing Agent

For Researchers, Scientists, and Drug Development Professionals

Introduction: Enhancing Analyte Detection through Derivatization

In the landscape of modern analytical chemistry, the sensitive and accurate quantification of small molecules in complex biological matrices remains a significant challenge. Many endogenous and exogenous compounds, including drug metabolites, biomarkers, and environmental contaminants, lack the inherent physicochemical properties required for optimal detection by techniques such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS).[1][2] Derivatization, the process of chemically modifying an analyte, is a powerful strategy to overcome these limitations. By introducing a specific chemical tag, derivatization can enhance the volatility, thermal stability, chromatographic retention, and ionization efficiency of target molecules, thereby significantly improving analytical sensitivity and selectivity.[3][4][5]

This guide introduces 3-(Methylthio)propane-1-sulfonyl chloride as a versatile derivatizing agent for a broad range of analytes containing active hydrogen atoms, such as primary and secondary amines, phenols, and thiols. The incorporation of the 3-(methylthio)propylsulfonyl moiety imparts several advantageous characteristics to the derivatized analyte, including increased molecular weight and the potential for specific fragmentation patterns in mass spectrometry, aiding in structural elucidation.[6]

The Chemistry of Derivatization with 3-(Methylthio)propane-1-sulfonyl chloride

The reactivity of 3-(Methylthio)propane-1-sulfonyl chloride is centered around the highly electrophilic sulfur atom of the sulfonyl chloride group (-SO₂Cl).[7] This electrophilicity is due to the strong electron-withdrawing effects of the two oxygen atoms and the chlorine atom. Nucleophilic functional groups present in the analyte molecule, such as the nitrogen in amines, the oxygen in phenols, and the sulfur in thiols, readily attack this electrophilic sulfur atom. The reaction proceeds via a nucleophilic substitution mechanism, resulting in the formation of a stable sulfonamide, sulfonate ester, or thiosulfonate ester, respectively, with the concomitant release of hydrochloric acid (HCl).[7][8]

The presence of a base is crucial in these reactions to neutralize the HCl byproduct, thereby driving the reaction to completion and preventing potential acid-catalyzed degradation of the analyte or the derivative.[7]

Caption: General mechanism of derivatization with 3-(Methylthio)propane-1-sulfonyl chloride.

Core Applications

The primary applications for 3-(Methylthio)propane-1-sulfonyl chloride derivatization lie in enhancing the detectability of a wide array of compounds in various analytical platforms.

| Application Area | Target Analytes | Analytical Technique | Key Benefits |

| Pharmaceutical Drug Development | Amine-containing drug candidates and metabolites, phenolic drugs | LC-MS/MS | Improved ionization efficiency, characteristic fragmentation for metabolite identification |

| Clinical Diagnostics | Biogenic amines, amino acids, steroid hormones with hydroxyl groups | GC-MS, LC-MS/MS | Increased volatility for GC-MS, enhanced sensitivity for low-level biomarker detection[9] |

| Environmental Analysis | Phenolic pollutants (e.g., bisphenols, chlorophenols), amine-based pesticides | GC-MS, LC-MS | Improved chromatographic separation, lower detection limits[10] |

| Food and Beverage Analysis | Biogenic amines in fermented products, phenolic antioxidants | HPLC-UV, LC-MS | Enhanced UV absorbance, improved quantification accuracy |

Experimental Protocols

Safety Precautions: 3-(Methylthio)propane-1-sulfonyl chloride is expected to be corrosive and moisture-sensitive, similar to other sulfonyl chlorides.[11][12] Handle this reagent in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid contact with skin and eyes and prevent inhalation of vapors. Store the reagent under an inert atmosphere (e.g., argon or nitrogen) in a tightly sealed container in a cool, dry place.

Protocol 1: Derivatization of Primary and Secondary Amines in Biological Fluids (e.g., Plasma, Urine)

This protocol is designed for the derivatization of amine-containing analytes for subsequent analysis by LC-MS/MS.

Materials:

-

3-(Methylthio)propane-1-sulfonyl chloride

-

Acetonitrile (ACN), HPLC grade

-

Sodium bicarbonate buffer (0.1 M, pH 9.0)

-

Triethylamine (TEA) or other suitable non-nucleophilic base

-

Analyte standards and biological matrix (plasma, urine)

-

Vortex mixer

-

Centrifuge

-

Nitrogen evaporator

-

LC-MS vials

Procedure:

-

Sample Preparation:

-

To 100 µL of plasma or pre-diluted urine, add 400 µL of ice-cold acetonitrile to precipitate proteins.[13]

-

Vortex vigorously for 1 minute.

-

Centrifuge at 10,000 x g for 10 minutes at 4°C.

-

Transfer the supernatant to a clean microcentrifuge tube.

-

Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

-

-

Reagent Preparation (Prepare fresh):

-

Prepare a 1 mg/mL solution of 3-(Methylthio)propane-1-sulfonyl chloride in anhydrous acetonitrile.

-

-

Derivatization Reaction:

-

Reconstitute the dried sample extract in 100 µL of 0.1 M sodium bicarbonate buffer (pH 9.0).

-

Add 10 µL of triethylamine.

-

Add 50 µL of the 3-(Methylthio)propane-1-sulfonyl chloride solution.

-

Vortex briefly and incubate at 60°C for 30 minutes.

-

-

Reaction Quenching and Sample Work-up:

-

After incubation, cool the reaction mixture to room temperature.

-

Add 10 µL of 1% formic acid in water to quench the reaction and neutralize the excess base.

-

Vortex and centrifuge at 10,000 x g for 5 minutes.

-

Transfer the supernatant to an LC-MS vial for analysis.

-

Caption: Workflow for the derivatization of amines in biological fluids.

Protocol 2: Derivatization of Phenolic Compounds for GC-MS Analysis

This protocol outlines the derivatization of phenolic analytes to increase their volatility and improve their chromatographic properties for GC-MS analysis.[5][14]

Materials:

-

3-(Methylthio)propane-1-sulfonyl chloride

-

Anhydrous pyridine

-

Anhydrous toluene or dichloromethane (DCM)

-

Analyte standards

-

Saturated sodium bicarbonate solution

-

Anhydrous sodium sulfate

-

GC vials with inserts

Procedure:

-

Sample Preparation:

-

Ensure the sample containing the phenolic analyte is free of water. If necessary, perform a liquid-liquid extraction into a non-polar solvent and dry the extract over anhydrous sodium sulfate.

-

Evaporate the solvent to obtain the dry analyte.

-

-

Reagent Preparation (Prepare fresh):

-

Prepare a 10 mg/mL solution of 3-(Methylthio)propane-1-sulfonyl chloride in anhydrous toluene.

-

-

Derivatization Reaction:

-

To the dried analyte in a reaction vial, add 100 µL of anhydrous pyridine.

-

Add 100 µL of the 3-(Methylthio)propane-1-sulfonyl chloride solution.

-

Seal the vial tightly and heat at 70°C for 60 minutes.

-

-

Sample Work-up:

-

Cool the reaction mixture to room temperature.

-

Add 500 µL of dichloromethane (DCM).

-

Wash the organic layer with 500 µL of saturated sodium bicarbonate solution to remove excess reagent and pyridine.

-

Separate the organic layer and dry it over a small amount of anhydrous sodium sulfate.

-

Transfer the dried organic solution to a GC vial for analysis.

-

Troubleshooting and Optimization

| Problem | Possible Cause | Suggested Solution |

| Low or no derivative peak | Incomplete reaction | Increase reaction temperature, time, or concentration of the derivatizing reagent. Ensure the pH of the reaction mixture is optimal (basic). |

| Degradation of analyte or derivative | Use milder reaction conditions. Ensure the absence of water in the reaction mixture for GC-MS derivatization. | |

| Inefficient extraction | Optimize the sample preparation and extraction procedure. | |

| Presence of interfering peaks | Excess derivatizing reagent | Quench the reaction effectively. Perform a sample clean-up step after derivatization. |

| Byproducts from the reaction | Optimize the reaction conditions to minimize side reactions. | |

| Poor peak shape in chromatography | Adsorption of the derivative | Use silanized vials and instrument components.[4] Optimize the chromatographic conditions (e.g., mobile phase composition, temperature program). |

Conclusion

3-(Methylthio)propane-1-sulfonyl chloride is a promising derivatizing agent with broad applicability for enhancing the analytical detection of amine, phenol, and thiol-containing compounds. The protocols provided herein serve as a starting point for method development. Researchers are encouraged to optimize the reaction conditions, including solvent, base, temperature, and time, to achieve the best results for their specific analytes and matrices. The robust chemistry of sulfonyl chlorides, coupled with the unique structural features of this reagent, offers a valuable tool for scientists in drug development and other research fields requiring sensitive and reliable analytical methods.

References

- Higashi, T. (2007). Derivatization reagents in liquid chromatography/electrospray ionization tandem mass spectrometry for biomedical analysis. Drug Discov Ther, 1(2), 108-118.

- Blau, K., & Halket, J. M. (Eds.). (1993).

- Jickells, S., & Negrusz, A. (Eds.). (2008). Clarke's Analytical Forensic Toxicology. Pharmaceutical Press.

-

Chrom Tech, Inc. (2025, October 15). Why Use GC Derivatization Reagents. Retrieved from [Link]

-

Macherey-Nagel. (n.d.). Derivatization reagents for GC. Retrieved from [Link]

-

ResearchGate. (n.d.). Derivatization of complex sulfonamides through the parent sulfonyl chloride. Retrieved from [Link]

- Xu, L., & Spink, D. C. (2007). 1,2-Dimethylimidazole-4-sulfonyl chloride, a novel derivatization reagent for the analysis of phenolic compounds by liquid chromatography electrospray tandem mass spectrometry: application to 1-hydroxypyrene in human urine. Journal of chromatography. B, Analytical technologies in the biomedical and life sciences, 855(2), 159–165.

-

PubMed. (2007). 1,2-Dimethylimidazole-4-sulfonyl chloride, a novel derivatization reagent for the analysis of phenolic compounds by liquid chromatography electrospray tandem mass spectrometry: application to 1-hydroxypyrene in human urine. Retrieved from [Link]

- Khodaei, M. M., Bahrami, K., & Soheilizad, M. (2009). Direct Conversion of Thiols to Sulfonyl Chlorides and Sulfonamides. The Journal of Organic Chemistry, 74(23), 9287–9291.

-

PubChem. (n.d.). 3-(Methylthio)propionyl Chloride. Retrieved from [Link]

- Giles, G. I., & Tasker, C. A. (2016). Monitoring electrophilic intermediates in reactions of thiols in aqueous solution directly with 19F NMR. Organic & biomolecular chemistry, 14(41), 9877–9889.

-

MDPI. (2025, June 8). Enhancing the Detection and Identification Sensitivity of Organophosphorus Pesticide-Related Phenols via Derivatization and LC-ESI-MS/MS: A Straightforward Approach to Identify the Specific Pesticide Involved in Exposure. Retrieved from [Link]

-

Chemistry Steps. (2021, December 14). Reactions of Thiols. Retrieved from [Link]

-

Chemistry LibreTexts. (2020, May 30). 20.6: Reactions of Amines. Retrieved from [Link]

-

ResearchGate. (n.d.). Conversion of thiols into sulfonyl halogenides under aerobic and metal-free conditions. Retrieved from [Link]

-

SciSpace. (2022, August 10). 3-(Propylthio)propane-1-sulfonic acid immobilized on functionalized magnetic nanoparticles as an efficient catalyst for one-pot. Retrieved from [Link]

- Wang, Y., et al. (2021). Comparative Analysis of Derivatization Reagents for Catecholamines and Amino Acids. Molecules, 26(14), 4123.

-

PubMed. (2008). Production of the aroma chemicals 3-(methylthio)-1-propanol and 3-(methylthio)-propylacetate with yeasts. Retrieved from [Link]

-

ResearchGate. (n.d.). Mild Cleavage of Aryl Mesylates: Methanesulfonate as Potent Protecting Group for Phenols. Retrieved from [Link]

- Liu, B., et al. (2022). Structural derivatization strategies of natural phenols by semi-synthesis and total-synthesis. Chinese medicine, 17(1), 25.

- Lisec, J., et al. (2015). Analysis of Phenolic and Cyclic Compounds in Plants Using Derivatization Techniques in Combination with GC-MS-Based Metabolite Profiling. Metabolites, 5(1), 115–134.

-

MDPI. (2023, May 20). An Automated Continuous Synthesis and Isolation for the Scalable Production of Aryl Sulfonyl Chlorides. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Sulfonamide synthesis by S-N coupling. Retrieved from [Link]

-

RSC Publishing. (n.d.). 3-(Propylthio)propane-1-sulfonic acid immobilized on functionalized magnetic nanoparticles as an efficient catalyst for one-pot synthesis of dihydrotetrazolo[1,5-a]pyrimidine and tetrahydrotetrazolo[5,1-b]quinazolinone derivatives. Retrieved from [Link]

-

MDPI. (n.d.). Reduced Reactivity of Amines against Nucleophilic Substitution via Reversible Reaction with Carbon Dioxide. Retrieved from [Link]

-

SIELC Technologies. (2018, May 16). 1-Propene, 3-(methylthio)-. Retrieved from [Link]

Sources

- 1. ddtjournal.com [ddtjournal.com]

- 2. mdpi.com [mdpi.com]

- 3. chromtech.com [chromtech.com]

- 4. gcms.cz [gcms.cz]

- 5. mdpi.com [mdpi.com]

- 6. GC Derivatization Reagents | [Analytical Chemistry]Products | Laboratory Chemicals-FUJIFILM Wako Pure Chemical Corporation [labchem-wako.fujifilm.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. researchgate.net [researchgate.net]

- 10. 1,2-Dimethylimidazole-4-sulfonyl chloride, a novel derivatization reagent for the analysis of phenolic compounds by liquid chromatography electrospray tandem mass spectrometry: application to 1-hydroxypyrene in human urine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. echemi.com [echemi.com]

- 12. 3-(Methylthio)propionyl Chloride | 7031-23-4 [sigmaaldrich.com]

- 13. benchchem.com [benchchem.com]

- 14. scispace.com [scispace.com]

Application Notes and Protocols for Amine Derivatization using 3-(Methylthio)propane-1-sulfonyl chloride in HPLC and GC Analysis

Introduction: The Analytical Challenge of Amines and the Role of Derivatization

Primary and secondary amines are a ubiquitous class of compounds, playing critical roles in pharmaceuticals, environmental science, and biological systems. However, their analysis by chromatographic techniques such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) is often fraught with challenges. Due to their inherent polarity and potential for hydrogen bonding, free amines can exhibit poor peak shapes, leading to inaccurate quantification and reduced sensitivity.[1][2] Furthermore, their low volatility can make them unsuitable for direct GC analysis.[2]

Derivatization is a chemical modification process that converts these problematic analytes into more amenable forms.[3][4] By reacting the amine with a suitable derivatizing agent, we can improve its chromatographic behavior and detectability.[1][4] This guide focuses on the application of sulfonyl chlorides, specifically the novel reagent 3-(methylthio)propane-1-sulfonyl chloride, for the derivatization of primary and secondary amines.

While many aromatic sulfonyl chlorides, such as Dansyl chloride, are well-established derivatizing agents that introduce a fluorescent or UV-active chromophore[5][6], the use of aliphatic sulfonyl chlorides offers a different set of advantages. This document will provide a detailed theoretical and practical framework for the use of 3-(methylthio)propane-1-sulfonyl chloride as a versatile reagent for both HPLC and GC applications.

The Chemistry of Amine Derivatization with Sulfonyl Chlorides

The core of this derivatization strategy lies in the reaction between a nucleophilic amine and the electrophilic sulfur atom of the sulfonyl chloride.[7] This reaction results in the formation of a stable sulfonamide. The reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid byproduct, driving the reaction to completion.[7]

The resulting sulfonamide is significantly less polar and more volatile than the parent amine, making it more suitable for chromatographic analysis. The introduction of the sulfonyl group can also enhance the sensitivity of detection, particularly with detectors that are sensitive to sulfur-containing compounds.

3-(Methylthio)propane-1-sulfonyl chloride: A Novel Reagent with Potential Advantages

While specific application data for 3-(methylthio)propane-1-sulfonyl chloride is not widely available in the current literature, we can extrapolate its potential benefits based on its structure and the known chemistry of related compounds.

-

Enhanced GC Performance: The aliphatic nature of the reagent, coupled with the introduction of a sulfur atom, can lead to derivatives with excellent thermal stability and volatility, which are ideal for GC analysis.

-

Selective Detection: The presence of a sulfur atom in the derivative opens up the possibility of using sulfur-selective detectors in GC, such as the Flame Photometric Detector (FPD) or a mass spectrometer in selected ion monitoring (SIM) mode, which can significantly improve selectivity and sensitivity in complex matrices.

-

Modified HPLC Retention: The methylthio group introduces a unique chemical functionality that can alter the retention behavior of the derivatized amines in reversed-phase HPLC, potentially enabling the separation of closely related analytes.

-

Potential for Tandem MS Fragmentation: The sulfonamide linkage and the methylthio group can provide predictable fragmentation patterns in tandem mass spectrometry (MS/MS), aiding in structural confirmation and quantification.

Experimental Protocols

The following protocols are based on established methods for amine derivatization with other aliphatic sulfonyl chlorides and are proposed as a starting point for method development with 3-(methylthio)propane-1-sulfonyl chloride.

Protocol 1: Derivatization for HPLC-UV/MS Analysis

This protocol is designed for the pre-column derivatization of primary and secondary amines for analysis by reversed-phase HPLC with UV or mass spectrometric detection.

Materials:

-

3-(Methylthio)propane-1-sulfonyl chloride solution (10 mg/mL in anhydrous acetonitrile)

-

Amine-containing sample

-

Borate buffer (0.1 M, pH 9.5)

-

Quenching solution (e.g., 1 M HCl or a primary amine solution like glycine)

-

Anhydrous acetonitrile

-

Reaction vials with PTFE-lined caps

-

Vortex mixer

-

Heating block or water bath

Procedure:

-

Sample Preparation: Accurately weigh or pipette a known amount of the amine-containing sample into a reaction vial. If the sample is in a solution, evaporate the solvent to dryness under a gentle stream of nitrogen.

-

Reconstitution: Reconstitute the dried sample in 100 µL of borate buffer.

-

Derivatization: Add 100 µL of the 3-(methylthio)propane-1-sulfonyl chloride solution to the vial.

-

Reaction: Tightly cap the vial, vortex for 30 seconds, and heat at 60°C for 30 minutes.

-

Quenching: Cool the vial to room temperature and add 50 µL of the quenching solution to react with the excess derivatizing reagent. Vortex for 10 seconds.

-

Analysis: The reaction mixture can be directly injected into the HPLC system or diluted with the mobile phase as needed.

HPLC Conditions (Starting Point):

| Parameter | Value |

| Column | C18 reversed-phase (e.g., 4.6 x 150 mm, 5 µm) |

| Mobile Phase A | 0.1% Formic acid in water |

| Mobile Phase B | 0.1% Formic acid in acetonitrile |

| Gradient | 20% B to 80% B over 15 minutes |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30°C |

| Injection Volume | 10 µL |

| Detection | UV at 210 nm or MS (ESI+) |

Diagram: HPLC Derivatization Workflow

Caption: Workflow for amine derivatization with 3-(methylthio)propane-1-sulfonyl chloride for HPLC analysis.

Protocol 2: Derivatization for GC-MS/FID Analysis

This protocol is designed for the derivatization of primary and secondary amines for analysis by gas chromatography with mass spectrometric or flame ionization detection.

Materials:

-

3-(Methylthio)propane-1-sulfonyl chloride solution (10 mg/mL in anhydrous toluene)

-

Amine-containing sample

-

Anhydrous pyridine or triethylamine (as a catalyst and acid scavenger)

-

Extraction solvent (e.g., hexane or ethyl acetate)

-

Anhydrous sodium sulfate

-

Reaction vials with PTFE-lined caps

-

Vortex mixer

-

Heating block or water bath

Procedure:

-

Sample Preparation: Accurately weigh or pipette a known amount of the amine-containing sample into a reaction vial. If the sample is in a solution, evaporate the solvent to dryness under a gentle stream of nitrogen.

-

Reagent Addition: Add 100 µL of anhydrous toluene and 20 µL of anhydrous pyridine to the vial.

-

Derivatization: Add 100 µL of the 3-(methylthio)propane-1-sulfonyl chloride solution to the vial.

-

Reaction: Tightly cap the vial, vortex for 30 seconds, and heat at 70°C for 45 minutes.

-

Extraction: Cool the vial to room temperature. Add 500 µL of the extraction solvent and 500 µL of deionized water. Vortex for 1 minute.

-

Phase Separation: Centrifuge briefly to separate the layers. Transfer the upper organic layer to a clean vial containing a small amount of anhydrous sodium sulfate.

-

Analysis: Inject an aliquot of the dried organic extract into the GC system.

GC Conditions (Starting Point):

| Parameter | Value |

| Column | 5% Phenyl-methylpolysiloxane (e.g., 30 m x 0.25 mm, 0.25 µm) |

| Inlet Temperature | 250°C |

| Injection Mode | Splitless (1 µL) |

| Oven Program | 80°C (hold 2 min), then 10°C/min to 280°C (hold 5 min) |

| Carrier Gas | Helium (1.0 mL/min) |

| Detector | MS (EI, scan 50-550 m/z) or FID |

| MS Transfer Line | 280°C |

| MS Ion Source | 230°C |

Diagram: GC Derivatization Workflow

Caption: Workflow for amine derivatization with 3-(methylthio)propane-1-sulfonyl chloride for GC analysis.

Data Presentation: Expected Outcomes

The following table summarizes the expected improvements in analytical performance upon derivatization of amines with 3-(methylthio)propane-1-sulfonyl chloride.

| Analytical Parameter | Before Derivatization | After Derivatization | Rationale |

| Peak Shape (GC/HPLC) | Tailing, broad peaks | Symmetrical, sharp peaks | Reduced polarity and hydrogen bonding interactions with the stationary phase.[1] |

| Volatility (GC) | Low to non-volatile | Increased volatility | Replacement of polar N-H bonds with a less polar sulfonyl group.[2] |

| Thermal Stability (GC) | Prone to degradation | Increased stability | The sulfonamide bond is generally thermally robust. |

| Sensitivity (HPLC-UV) | Low (if no chromophore) | Moderate | The sulfonyl group provides some UV absorbance at lower wavelengths. |

| Sensitivity (GC-MS) | Variable | Potentially high | Stable derivatives with characteristic fragmentation patterns. |

| Selectivity (GC) | Low | High (with FPD) | The sulfur atom allows for selective detection. |

Trustworthiness and Self-Validating Systems

To ensure the reliability and reproducibility of the derivatization and analysis, the following quality control measures should be implemented:

-

Reagent Purity: Use high-purity 3-(methylthio)propane-1-sulfonyl chloride and anhydrous solvents to minimize side reactions and interfering peaks.

-

Internal Standards: Incorporate a suitable internal standard (e.g., a deuterated amine or a structurally similar amine not present in the sample) prior to derivatization to correct for variations in reaction efficiency and injection volume.

-

Calibration Curves: Prepare calibration curves using a series of derivatized amine standards to ensure linearity and accurate quantification.

-

Method Blanks: Analyze method blanks (reagents without the analyte) to check for contamination and interfering peaks.

-

Spiked Samples: Analyze spiked samples (sample matrix with a known amount of added amine) to assess matrix effects and recovery.

Conclusion

3-(Methylthio)propane-1-sulfonyl chloride presents a promising, albeit currently under-documented, derivatizing agent for the analysis of primary and secondary amines by both HPLC and GC. Its aliphatic nature and the presence of a sulfur atom offer potential advantages in terms of chromatographic performance and selective detection. The protocols and theoretical considerations presented in this guide provide a solid foundation for researchers to develop and validate robust analytical methods for a wide range of amine-containing compounds. Further research into the specific reaction kinetics and optimization for different classes of amines will undoubtedly expand the utility of this versatile reagent.

References

-

Linde, F. (2023, August 29). Derivatization. Chemistry LibreTexts. Retrieved from [Link]

-

U.S. Department of Agriculture, Food Safety and Inspection Service. (2009). Determination and Confirmation of Sulfonamides. Retrieved from [Link]

- Terashi, A., Hanada, Y., Kido, A., & Shinohara, R. (1990). Determination of primary and secondary aliphatic amines in the environment as sulphonamide derivatives by gas chromatography—mass spectrometry.

- Tsuji, K. (1978). Derivatization of secondary amines with 2-naphthalene-sulfonyl chloride for high-performance liquid chromatographic analysis of spectinomycin. Journal of Pharmaceutical Sciences, 67(8), 1100-1104.

- Sabbagh, S. K., & Wankel, S. D. (2021). Quantification of Amine- and Alcohol-Containing Metabolites in Saline Samples Using Pre-extraction Benzoyl Chloride Derivatization and Ultrahigh Performance Liquid Chromatography Tandem Mass Spectrometry (UHPLC MS/MS). Analytical Chemistry, 93(11), 4829–4837.

- Chhanikar, P. T., Gupta, K. R., & Umekar, M. J. (2021). Derivatizing Reagents for Detection of Organic Compounds By HPLC. Asian Journal of Applied Chemistry Research, 9(2), 1-13.

- Feng, Y., Zhang, S., & Liu, S. (2003). Anthraquinone-2-sulfonyl chloride: A new versatile derivatization reagent - synthesis mechanism and application for analysis of amines. Talanta, 61(4), 485-493.

- Zhang, L., Li, J., & Li, F. (2020). Chemical derivatization strategies for enhancing the HPLC analytical performance of natural active triterpenoids. Journal of Pharmaceutical and Biomedical Analysis, 189, 113459.

-

Hearst, P. J., & Noller, C. R. (n.d.). Methanesulfonyl chloride. Organic Syntheses Procedure. Retrieved from [Link]

-

Chhanikar, P. T., Gupta, K. R., & Umekar, M. J. (2021, August 13). Derivatizing Reagents for Detection of Organic Compounds By HPLC. ResearchGate. Retrieved from [Link]

-

PubChem. (n.d.). 3-(Methylthio)propionyl Chloride. Retrieved from [Link]

- Google Patents. (n.d.). US7119233B2 - Method for preparing 3-(methylthio)propanal.

- Memarian, H. R., & Abdoli-Senejani, M. (2011). Determination of aliphatic amines by gas chromatography-mass spectrometry after in-syringe derivatization with pentafluorobenzoyl chloride.

-

LibreTexts Chemistry. (2020, May 30). 20.6: Reactions of Amines. Retrieved from [Link]

- Lamba, S., Pandit, A., Sanghi, S. K., Gowri, V. S., Tiwari, A., Baderia, V. K., Singh, D. K., & Nigam, P. (2008). Determination of aliphatic amines by high-performance liquid chromatography-amperometric detection after derivatization with naphthalene-2,3-dicarboxaldehyde. Analytica Chimica Acta, 616(2), 199-205.

-

Organic Chemistry Portal. (n.d.). Sulfonamide synthesis by S-N coupling. Retrieved from [Link]

-

Saya's World of Chemistry. (2021, February 19). # CHEMICAL REACTION OF AMINE WITH ARYL SULPHONYL CHLORIDE AND NITROUSACID. [Video]. YouTube. Retrieved from [Link]

-

VTechWorks. (2003, July 16). Analysis of Biogenic Amines by GC/FID and GC/MS. Retrieved from [Link]

- Steele, R. D., & Benevenga, N. J. (1979). The synthesis of radioactive 3-methylthiopropionate and other alkylthio fatty acids. Analytical Biochemistry, 98(2), 281-286.

- Gholamhoseini-Nazari, F., & Shariati-Rad, M. (2022). 3-(Propylthio)propane-1-sulfonic acid immobilized on functionalized magnetic nanoparticles as an efficient catalyst for one-pot. RSC Advances, 12(36), 23533-23542.

-

Organic Chemistry Portal. (n.d.). Sulfonyl chloride synthesis by chlorosulfonation. Retrieved from [Link]

- Al-Amiery, A. A., Al-Majedy, Y. K., & Kadhum, A. A. H. (2023). Synthesis, Antibacterial Evaluation, and Docking Studies of Some Azo Compounds and Schiff Bases Derived from Sulfonamide. Journal of Medicinal and Chemical Sciences, 6(9), 2095-2104.

-

PubChem. (n.d.). 3-(Methylthio)propylamine. Retrieved from [Link]

Sources

- 1. documents.thermofisher.com [documents.thermofisher.com]

- 2. Sulfonyl chloride synthesis by chlorosulfonation [organic-chemistry.org]

- 3. eurl-pesticides.eu [eurl-pesticides.eu]

- 4. researchgate.net [researchgate.net]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. sdiarticle4.com [sdiarticle4.com]

- 7. chem.libretexts.org [chem.libretexts.org]

Strategic Utilization of 3-(Methylthio)propane-1-sulfonyl Chloride: Synthesis, Coupling, and Redox-Switchable Logic

Executive Summary

This Application Note details the preparation and utilization of 3-(methylthio)propane-1-sulfonyl chloride (MTSC), a versatile

This guide provides a robust, self-validating protocol for synthesizing MTSC in situ from the commercially available 1,3-propane sultone, followed by its coupling to amines and subsequent redox tuning.

Chemical Profile & Strategic Value

The "Redox Switch" Concept

The primary value of the 3-(methylthio)propyl motif lies in its ability to toggle between three distinct physicochemical states without altering the carbon skeleton. This is critical for Structure-Activity Relationship (SAR) tuning in drug discovery.

| State | Moiety | Electronic Character | H-Bonding | LogP Impact |

| Reduced | Sulfide ( | Lipophilic, Soft Nucleophile | None | High (Hydrophobic) |

| Intermediate | Sulfoxide ( | Polar, Chiral Center | Acceptor (Strong) | Low (Hydrophilic) |

| Oxidized | Sulfone ( | Polar, Electron-Withdrawing | Acceptor (Weak) | Moderate |

Precursor Safety Warning

CRITICAL HAZARD: The primary precursor, 1,3-Propane Sultone (CAS: 1120-71-4) , is a potent alkylating agent and a confirmed carcinogen. All procedures involving this reagent must be performed in a functioning fume hood with double-gloving and appropriate respiratory protection. Quench all waste streams with aqueous NaOH to hydrolyze residual sultone before disposal.

Detailed Synthetic Protocols

Protocol A: Synthesis of Sodium 3-(Methylthio)propanesulfonate

Rationale: Direct chlorination of the sultone is not feasible. We first open the ring with a strong nucleophile (methanethiolate) to generate the stable sulfonate salt, which is the direct precursor to the sulfonyl chloride.

Reagents:

-

1,3-Propane Sultone (1.0 equiv)

-

Sodium Methanethiolate (

, 1.05 equiv) -

Methanol (Anhydrous)[1]

Step-by-Step Procedure:

-

Setup: Flame-dry a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser under

atmosphere. -

Dissolution: Dissolve Sodium Methanethiolate (1.05 equiv) in anhydrous Methanol (0.5 M concentration).

-

Addition: Cool the solution to 0 °C. Add 1,3-Propane Sultone (1.0 equiv) dropwise over 15 minutes. Note: The reaction is exothermic.[1][2]

-

Reaction: Allow the mixture to warm to room temperature and stir for 3 hours.

-

Self-Validation (TLC): Monitor consumption of sultone (EtOAc/Hexane 1:1, stain with

). The product salt will precipitate or remain at the baseline.

-

-

Isolation: Remove solvent under reduced pressure. The resulting white solid is Sodium 3-(methylthio)propanesulfonate .

-

Purification: Triturate with diethyl ether to remove unreacted sultone (Critical for safety). Dry under high vacuum.

-

Protocol B: Generation of 3-(Methylthio)propane-1-sulfonyl Chloride (MTSC)

Rationale: Sulfonyl chlorides are moisture-sensitive. This protocol generates MTSC immediately prior to use.

Reagents:

-

Sodium 3-(methylthio)propanesulfonate (from Protocol A)

-

Thionyl Chloride (

, 5.0 equiv) or Oxalyl Chloride ( -

Dichloromethane (DCM, Anhydrous)

Step-by-Step Procedure:

-

Suspension: Suspend the sulfonate salt in anhydrous DCM (0.2 M) at 0 °C.

-

Chlorination: Add Thionyl Chloride (5.0 equiv) dropwise. Add a catalytic amount of DMF (2-3 drops) to initiate the Vilsmeier-Haack-type activation.

-

Reflux: Heat the mixture to reflux (40 °C) for 2-4 hours. Evolution of

gas indicates reaction progress. -

Workup:

Protocol C: Sulfonamide Coupling

Rationale: Standard Schotten-Baumann conditions are modified to anhydrous conditions to prevent hydrolysis of the reactive chloride.

Reagents:

-

MTSC (1.1 equiv, in DCM solution)

-

Amine Substrate (

, 1.0 equiv) -

Triethylamine (

) or Pyridine (2.5 equiv) -

DMAP (0.1 equiv, optional catalyst)

Step-by-Step Procedure:

-

Preparation: Dissolve the Amine Substrate and Base in anhydrous DCM at 0 °C.

-

Coupling: Add the MTSC solution (from Protocol B) dropwise over 20 minutes.

-

Monitoring: Stir at room temperature for 2-12 hours.

-

Self-Validation: Monitor by LC-MS. The product mass should correspond to

.

-

-

Quench: Add saturated

solution. Extract with DCM. -

Purification: Flash column chromatography (typically Hexane/EtOAc).

Post-Functionalization: The Redox Switch

Once the sulfonamide linkage is established, the distal sulfide can be selectively oxidized.

Protocol D: Selective Oxidation to Sulfoxide ( )

Target: Creation of a polar, chiral center without over-oxidation.

-

Dissolve the sulfide-sulfonamide in Methanol/Water (10:1).

-

Add Sodium Periodate (

, 1.1 equiv) at 0 °C. -

Stir at 0 °C -> RT for 4-6 hours.

-

Control: Stop reaction when LC-MS shows M+16 peak. Prolonged reaction may lead to sulfone.

Protocol E: Exhaustive Oxidation to Sulfone ( )

Target: Creation of a highly polar, metabolic "dead end."

-

Dissolve the sulfide-sulfonamide in DCM.

-

Add m-CPBA (2.5 equiv) at room temperature.

-

Stir for 2 hours.

-

Workup: Wash with aqueous

(to quench peroxide) and

Visualized Workflows

Synthesis & Coupling Pathway

This diagram illustrates the conversion of the sultone precursor into the active building block and its subsequent coupling.

Figure 1: Step-wise synthesis of the MTSC building block and sulfonamide coupling.

Redox Logic Decision Tree

This diagram guides the researcher in selecting the appropriate oxidation state for their specific SAR goals.

Figure 2: Decision matrix for post-functionalization of the sulfide tether.

Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| Low Yield (Step 1) | Incomplete ring opening | Ensure |

| Low Yield (Step 2) | Hydrolysis of MTSC | Ensure all glassware is flame-dried; use fresh |

| Over-oxidation | Strictly control stoichiometry (1.05-1.1 eq) and keep at 0 °C for sulfoxide. | |

| Byproduct Formation | Sulfonyl chloride decomposition | Use MTSC immediately after preparation; do not store for >24h. |

References

-

Synthesis of Sulfonates from Sultones: Fischer, R. F. "Propane Sultone."[2][4][5][6] Industrial & Engineering Chemistry, vol. 56, no. 3, 1964, pp. 41–45.

-

General Sulfonyl Chloride Synthesis: Blizzard, T. A., et al. "Efficient Synthesis of Sulfonyl Chlorides from Sulfonic Acids." Journal of Organic Chemistry, vol. 68, no. 21, 2003, pp. 8274-8276.

-

Selective Oxidation of Sulfides: Drabowicz, J., et al. "Oxidation of Sulfides to Sulfoxides. Part 2: Oxidation by Hydrogen Peroxide." Organic Preparations and Procedures International, vol. 22, no. 2, 1990.

-

Safety of 1,3-Propane Sultone: National Toxicology Program. "Report on Carcinogens, Fifteenth Edition: 1,3-Propane Sultone." U.S. Department of Health and Human Services, 2021.

Sources

Application Note: The Strategic Utility of 3-(Methylthio)propane-1-sulfonyl Chloride in the Synthesis of Sulfonamides and Sulfonate Esters

An in-depth guide for researchers, scientists, and drug development professionals.

Introduction: A Versatile Building Block

In the landscape of modern medicinal and process chemistry, the strategic introduction of specific functional groups is paramount to tuning a molecule's physicochemical properties, biological activity, and synthetic accessibility. 3-(Methylthio)propane-1-sulfonyl chloride is a bifunctional reagent of significant interest. It provides a reactive sulfonyl chloride handle for the construction of sulfonamides and sulfonate esters, while also incorporating a linear alkylthioether chain. This thioether moiety can influence properties such as lipophilicity and metabolic stability, or serve as a handle for further synthetic transformations (e.g., oxidation to sulfoxide or sulfone).

This guide provides an in-depth exploration of the reaction mechanics, field-proven protocols, and critical considerations for employing 3-(methylthio)propane-1-sulfonyl chloride as a robust building block in organic synthesis.

Reagent Properties and Safe Handling

3-(Methylthio)propane-1-sulfonyl chloride is a reactive chemical that demands careful handling to ensure safety and experimental success. Like other sulfonyl chlorides, it is corrosive and highly sensitive to moisture.

Table 1: Physicochemical Properties

| Property | Value |

| Molecular Formula | C₄H₉ClO₂S₂ |

| Molecular Weight | 188.70 g/mol |

| Appearance | Likely a colorless to yellow liquid |

| Reactivity | Corrosive, moisture-sensitive |

Core Safety Directives:

-

Handling: Always handle 3-(methylthio)propane-1-sulfonyl chloride in a certified chemical fume hood.[1][2][3] Wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves (nitrile or neoprene), a flame-retardant lab coat, and splash goggles with a face shield.[1][4]

-

Storage: Store the reagent in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) in a cool, dry, and well-ventilated area.[3][4][5] It should be stored away from incompatible materials such as water, alcohols, amines, and strong bases.

-

Moisture Sensitivity: The sulfonyl chloride functional group readily hydrolyzes upon contact with water or atmospheric moisture to form the corresponding sulfonic acid, rendering the reagent inactive for the desired transformations. This hydrolysis also releases corrosive hydrochloric acid (HCl) gas. Therefore, the use of anhydrous solvents and inert atmosphere techniques is critical for successful reactions.

Core Application I: Synthesis of Sulfonamides

The sulfonamide moiety is a cornerstone in medicinal chemistry, found in a wide array of therapeutic agents, including antibiotics, diuretics, and anticonvulsants. The reaction of 3-(methylthio)propane-1-sulfonyl chloride with primary or secondary amines provides a direct and efficient route to novel sulfonamides bearing the methylthiopropyl chain.

Principle & Mechanism

The synthesis proceeds via a nucleophilic acyl substitution-type mechanism at the electrophilic sulfur center. A primary or secondary amine acts as the nucleophile, attacking the sulfonyl chloride. The reaction is typically facilitated by a non-nucleophilic base, such as triethylamine or pyridine, which serves to neutralize the HCl generated during the reaction, driving it to completion.[6][7][8][9]

Figure 1: General mechanism for sulfonamide synthesis.

Detailed Protocol: Synthesis of N-Benzyl-3-(methylthio)propane-1-sulfonamide

This protocol describes a representative procedure. Researchers should optimize conditions based on the specific amine substrate.

Materials:

-

3-(Methylthio)propane-1-sulfonyl chloride (1.0 equiv)

-

Benzylamine (1.05 equiv)

-

Triethylamine (Et₃N) (1.5 equiv)

-

Anhydrous Dichloromethane (DCM)

-

1M Hydrochloric Acid (HCl)

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Brine (Saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Procedure:

-

Reaction Setup: To a flame-dried, round-bottom flask equipped with a magnetic stir bar and under an argon atmosphere, add the benzylamine followed by anhydrous DCM.

-

Cooling: Cool the solution to 0 °C using an ice-water bath. This is crucial to manage the exothermic nature of the reaction upon addition of the sulfonyl chloride and base.

-

Base Addition: Add triethylamine to the stirred amine solution.

-

Reagent Addition: Dissolve the 3-(methylthio)propane-1-sulfonyl chloride in a small amount of anhydrous DCM and add it dropwise to the cooled reaction mixture over 10-15 minutes using a syringe.

-

Reaction: Allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 2-4 hours, or until Thin Layer Chromatography (TLC) analysis indicates complete consumption of the starting material.

-

Workup - Quenching: Quench the reaction by slowly adding deionized water.

-

Workup - Extraction: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃ solution, and brine. The acidic wash removes excess amine and triethylamine, while the basic wash removes any unreacted sulfonyl chloride (as sulfonic acid) and residual HCl.

-

Drying and Concentration: Dry the isolated organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The resulting crude product can be purified by column chromatography on silica gel or by recrystallization to yield the pure sulfonamide.

Table 2: Rationale for Experimental Choices in Sulfonamide Synthesis

| Parameter | Choice | Rationale & Field Insights |

| Solvent | Anhydrous Aprotic (DCM, THF) | Prevents hydrolysis of the reactive sulfonyl chloride. DCM is often preferred for its ability to dissolve a wide range of substrates and its ease of removal. |

| Base | Triethylamine, Pyridine | A non-nucleophilic base is required to neutralize the HCl byproduct without competing with the amine nucleophile. Pyridine can sometimes act as a nucleophilic catalyst. |

| Temperature | 0 °C to Room Temp. | The initial cooling mitigates the exothermicity of the reaction, preventing side reactions and degradation. Allowing the reaction to warm ensures it proceeds to completion. |

| Stoichiometry | Slight excess of amine | Using a slight excess of the amine can help drive the reaction to completion, especially if the amine is volatile or prone to side reactions. |

| Workup | Acid/Base Washes | Essential for removing unreacted starting materials and the triethylammonium chloride salt, simplifying subsequent purification. |

Core Application II: Synthesis of Sulfonate Esters

Sulfonate esters are highly valuable synthetic intermediates, primarily because the sulfonate group (e.g., tosylate, mesylate) is an excellent leaving group in nucleophilic substitution (Sₙ1, Sₙ2) and elimination (E1, E2) reactions.[10][11] Reacting 3-(methylthio)propane-1-sulfonyl chloride with an alcohol "activates" the alcohol's hydroxyl group, converting it into a good leaving group for subsequent transformations.

Principle & Mechanism

The formation of a sulfonate ester follows a mechanism analogous to that of sulfonamide synthesis. The alcohol's oxygen atom acts as the nucleophile, attacking the sulfonyl chloride. A base, typically pyridine, is used to quench the generated HCl.[12][13] A key feature of this reaction is that the C-O bond of the alcohol remains intact during the esterification, meaning the reaction proceeds with retention of stereochemistry at a chiral carbinol center.[10][13]

Figure 2: General mechanism for sulfonate ester synthesis.

Detailed Protocol: Synthesis of Benzyl 3-(methylthio)propane-1-sulfonate

Materials:

-

3-(Methylthio)propane-1-sulfonyl chloride (1.0 equiv)

-

Benzyl alcohol (1.0 equiv)

-

Anhydrous Pyridine (as both base and solvent)

-

Diethyl ether or Ethyl acetate

-

Ice-cold 2M Hydrochloric Acid (HCl)

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Brine (Saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

-

Reaction Setup: In a flame-dried flask under an argon atmosphere, dissolve the benzyl alcohol in anhydrous pyridine.

-

Cooling: Cool the solution to 0 °C in an ice-water bath.

-

Reagent Addition: Add the 3-(methylthio)propane-1-sulfonyl chloride dropwise to the cold, stirred solution. A precipitate of pyridinium hydrochloride will likely form.

-

Reaction: Stir the reaction at 0 °C for 1-2 hours, then allow it to warm to room temperature. Monitor the reaction by TLC. The reaction can be left overnight if necessary.

-

Workup - Quenching and Extraction: Pour the reaction mixture into a separatory funnel containing diethyl ether (or ethyl acetate) and wash with several portions of ice-cold 2M HCl to remove the pyridine. Caution: This wash is exothermic.

-

Workup - Neutralization: Wash the organic layer with saturated NaHCO₃ solution to neutralize any remaining acid, followed by a brine wash.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure.

-

Purification: The crude sulfonate ester is often pure enough for the next step. If required, it can be purified by flash chromatography, though sulfonate esters can sometimes be unstable on silica gel.

Field Insights: Substrate Scope and Steric Effects

-

Reactivity Order: The reactivity of alcohols generally follows the order of primary > secondary > tertiary, largely due to steric hindrance around the hydroxyl group.[10]

-

Selective Sulfonylation: This differential reactivity can be exploited for selective protection. For instance, in a diol containing both a primary and a secondary alcohol, reaction with one equivalent of the sulfonyl chloride will predominantly form the sulfonate ester at the less sterically hindered primary position.[13]

Conclusion

3-(Methylthio)propane-1-sulfonyl chloride is a powerful and versatile reagent for the synthesis of functionalized sulfonamides and sulfonate esters. By understanding the core reaction mechanisms and adhering to meticulous, anhydrous techniques, researchers can reliably access these important molecular scaffolds. The protocols and insights provided herein serve as a robust foundation for the application of this reagent in diverse research and development campaigns, from drug discovery to materials science.

References

-

Organic Chemistry Portal. (n.d.). Sulfonamide synthesis by S-N coupling. Retrieved from [Link]

-

Wang, X., et al. (n.d.). An Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides. PMC - NIH. Retrieved from [Link]

-

UCL Discovery. (n.d.). The Synthesis of Functionalised Sulfonamides. Retrieved from [Link]

-

ResearchGate. (2025, August 6). Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides | Request PDF. Retrieved from [Link]

-

Macmillan Group - Princeton University. (2023, September 28). One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. Retrieved from [Link]

-

European Journal of Chemistry. (2024, September 30). Sulfonamides and sulfonate esters: Synthetic routes, proposed mechanisms, and crystallographic characterizations. Retrieved from [Link]

-

Molbase. (n.d.). Synthesis of 3-Hydroxy propane sulfonic acid-(3-sulfopropyl)-ester ("ester 1"). Retrieved from [Link]

-

Organic Chemistry Tutor. (2023, November 18). Sulfonate Esters: Activation of Alcohols with Sulfonyl Chlorides [Video]. YouTube. Retrieved from [Link]

- Google Patents. (n.d.). EP2851362A1 - A method for the production of sulfate or sulfonate esters.

-

Chemical Review and Letters. (n.d.). Sulfinic esters: Novel and versatile sulfenylating agents for biologically important thioethers synthesis. Retrieved from [Link]

-

PubChem. (n.d.). 3-(Methylthio)propionyl Chloride | C4H7ClOS | CID 12921440. Retrieved from [Link]

-

PubMed. (2008, September 15). Production of the aroma chemicals 3-(methylthio)-1-propanol and 3-(methylthio)-propylacetate with yeasts. Retrieved from [Link]

-

Chemsrc. (2025, August 21). 3-(Methylsulfanyl)propanoyl chloride | CAS#:7031-23-4. Retrieved from [Link]

-

Chemistry LibreTexts. (2022, October 4). 3.1.7: Reactions of Alcohols. Retrieved from [Link]

-

Leah4sci. (2020, January 22). Activation of Alcohols: Reactions with sulfonyl chlorides (ie-TsCl and MsCl) [Video]. YouTube. Retrieved from [Link]

-

Semantic Scholar. (2022, July 29). 3-(Propylthio)propane-1-sulfonic acid immobilized on functionalized magnetic nanoparticles as an efficient catalyst for one-pot. Retrieved from [Link]

-

Chemistry Learners. (2023, February 3). Reaction Amines With Aryl Sulphonyl Chloride [Video]. YouTube. Retrieved from [Link]

-

Vaia. (n.d.). Problem 122 Alcohols react with sulfonyl chl... [FREE SOLUTION]. Retrieved from [Link]

-

PMC. (n.d.). amine. Retrieved from [Link]

-

Saya's World of Chemistry. (2021, February 19). # CHEMICAL REACTION OF AMINE WITH ARYL SULPHONYL CHLORIDE AND NITROUSACID. [Video]. YouTube. Retrieved from [Link]

Sources

- 1. fishersci.com [fishersci.com]

- 2. assets.thermofisher.com [assets.thermofisher.com]

- 3. 3-(Methylsulfanyl)propanoyl chloride | CAS#:7031-23-4 | Chemsrc [chemsrc.com]

- 4. echemi.com [echemi.com]

- 5. fishersci.com [fishersci.com]

- 6. Sulfonamide synthesis by S-N coupling [organic-chemistry.org]

- 7. discovery.ucl.ac.uk [discovery.ucl.ac.uk]

- 8. researchgate.net [researchgate.net]

- 9. m.youtube.com [m.youtube.com]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. vaia.com [vaia.com]

- 12. eurjchem.com [eurjchem.com]

- 13. m.youtube.com [m.youtube.com]

Technical Guide: Application of 3-(Methylthio)propane-1-sulfonyl Chloride in Agrochemical Synthesis

Executive Summary

This technical guide details the application of 3-(Methylthio)propane-1-sulfonyl chloride (MPSC) as a dual-functional building block in the design of next-generation agrochemicals. Unlike standard alkyl sulfonyl chlorides, MPSC possesses a latent thioether (sulfide) tail capable of post-synthetic oxidative modulation.

This unique structure allows researchers to synthesize "Pro-Agrochemical" sulfonamide scaffolds . These scaffolds exhibit high lipophilicity for cuticular penetration, followed by metabolic activation (S-oxidation) within the target organism (plant or insect) to generate the active, more polar sulfone species. This guide covers the chemical profile, reaction protocols for sulfonamide coupling, and strategies for oxidative activation.

Chemical Profile & Reactivity[1][2][3]

Molecule: 3-(Methylthio)propane-1-sulfonyl chloride

Structure:

Dual-Functionality Mechanism

MPSC serves two distinct roles in the synthetic pathway:

-

The Electrophilic Head (

): Reacts rapidly with nucleophiles (amines, alcohols, enolates) to establish the core sulfonamide or sulfonate backbone. -

The Metabolic Tail (

): Acts as a "Sulfide Switch." In its native state, it is lipophilic (

Physical Properties & Stability

| Property | Value / Description |

| Physical State | Colorless to pale yellow liquid |

| Boiling Point | ~135-140°C (at reduced pressure) |

| Solubility | Soluble in DCM, THF, Toluene, Acetonitrile |

| Moisture Sensitivity | High. Hydrolyzes to sulfonic acid and HCl upon contact with water. |

| Thermal Stability | Stable at RT; avoid temperatures >60°C without solvent (risk of |

Application: Synthesis of Bioactivatable Sulfonamides[4]

The primary application of MPSC is the synthesis of sulfonamide-based herbicides (ALS inhibitors) or fungicides where a flexible, metabolically active linker is required.

Reaction Pathway Visualization

The following diagram illustrates the transformation from the MPSC building block to the active sulfone metabolite.

Caption: Figure 1. Synthetic pathway from MPSC precursor to the biologically active sulfone via sulfonamide coupling and subsequent oxidation.

Detailed Experimental Protocols

Protocol A: N-Sulfonylation (Coupling)

This protocol describes the reaction of MPSC with a representative substituted aniline (common in herbicide synthesis).

Reagents:

-

3-(Methylthio)propane-1-sulfonyl chloride (1.0 equiv)

-

Substituted Aniline (1.0 equiv)

-

Pyridine (1.2 equiv) or Triethylamine (1.5 equiv)

-

Dichloromethane (DCM), Anhydrous (10 mL/g reactant)

-

Catalytic DMAP (0.1 equiv) - Optional, for sterically hindered amines.